![molecular formula C16H15Cl2NO3S B4411582 N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide](/img/structure/B4411582.png)
N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide
Overview
Description
N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been widely used as a research tool to investigate the role of the P2X7 receptor in different biological systems.
Mechanism of Action
N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide acts as a competitive antagonist of the P2X7 receptor by binding to the orthosteric site of the receptor. It prevents the binding of ATP, the endogenous ligand of the P2X7 receptor, and inhibits the downstream signaling pathways, including the activation of the inflammasome and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the cell and tissue types. In macrophages and microglia, this compound inhibits the P2X7 receptor-mediated release of IL-1β and TNF-α, which are key mediators of inflammation. In neurons, this compound blocks the P2X7 receptor-mediated apoptosis and promotes cell survival. In cancer cells, this compound inhibits cell proliferation and induces cell death.
Advantages and Limitations for Lab Experiments
N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide has several advantages as a research tool, including its high potency and selectivity for the P2X7 receptor, its availability in high purity and quantity, and its well-established pharmacological and physiological effects. However, this compound also has some limitations, including its relatively short half-life, its potential off-target effects, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide and the P2X7 receptor. One direction is to investigate the role of the P2X7 receptor in different diseases and conditions, such as chronic pain, Alzheimer's disease, and cancer. Another direction is to develop more potent and selective antagonists of the P2X7 receptor, which may have better pharmacological and therapeutic properties. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the complex interactions between the P2X7 receptor and other biological pathways.
Scientific Research Applications
N-(2,4-dichloro-6-methylbenzyl)-4-(methylsulfonyl)benzamide has been extensively used in scientific research to study the pharmacology and physiology of the P2X7 receptor. It has been shown to block the P2X7 receptor-mediated release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types, including macrophages, microglia, and astrocytes. This compound has also been used to investigate the role of the P2X7 receptor in pain, neurodegeneration, and cancer.
properties
IUPAC Name |
N-[(2,4-dichloro-6-methylphenyl)methyl]-4-methylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-10-7-12(17)8-15(18)14(10)9-19-16(20)11-3-5-13(6-4-11)23(2,21)22/h3-8H,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHPHHLEZAUOIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)C)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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